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Compound of Interest

2-Propyl-octahydro-pyrrolo[3,4-
Compound Name:
clpyrrole

Cat. No.: B2437950

An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategies of 2-Propyl-
octahydro-pyrrolo[3,4-c]pyrrole

Introduction

The octahydropyrrolo[3,4-c]pyrrole scaffold is a bicyclic diamine that has emerged as a
privileged structure in modern medicinal chemistry. Its rigid, three-dimensional conformation
provides an excellent framework for the precise spatial orientation of functional groups, making
it a valuable building block for developing potent and selective ligands for various biological
targets. This guide focuses on a specific derivative, 2-Propyl-octahydro-pyrrolo[3,4-
c]pyrrole, providing a comprehensive overview of its chemical properties, a reasoned synthetic
approach, and its potential applications in research and drug development. This document is
intended for researchers, medicinal chemists, and drug development professionals seeking a
detailed understanding of this versatile chemical entity.

Core Molecular Attributes and Physicochemical
Properties

2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole is characterized by a saturated pyrrolo[3,4-
c]pyrrole core with a propyl group attached to one of the nitrogen atoms. This N-alkylation
significantly influences the molecule's physical and chemical characteristics.
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Structural and General Properties

The fundamental properties of the title compound are summarized below. The presence of the
propyl group enhances the molecule's lipophilicity compared to its parent scaffold, a
modification often employed in medicinal chemistry to modulate pharmacokinetic properties
such as membrane permeability and metabolic stability.[1]

Property Value Source
2-propyl-octahydropyrrolo[3,4-

IUPAC Name propy yaropy [ [2]
C]pyrrole

CAS Number 954241-17-9 [2]

Molecular Formula CoHisN2 [3]

Molecular Weight 154.26 g/mol [2]

Canonical SMILES CCCN1CC2CNCcCc2Cc1 [2]
VQPNFKCQRQGJPG-

InChl Key N ORQ [2]
UHFFFAOYSA-N

LogP (calculated) 0.259 [2]

Purity (typical) >97% [2]
Octahydropyrrolo[3,4-c]pyrrole

Parent Scaffold (CAS) yeropy [ Ipy [4]
(5840-00-6)

Predicted Spectroscopic Profile

While specific experimental spectra for 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole are not
widely published, a detailed profile can be predicted based on its structure and data from
analogous compounds. This predicted data is crucial for reaction monitoring and structural
confirmation.
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Analysis Technique Predicted Key Features

- Propyl Group: A triplet signal around 0.9 ppm
(CHs), a multiplet around 1.5-1.6 ppm (CH-2),
and a triplet around 2.4-2.5 ppm (N-CH2).-
Pyrrolidine Rings: A complex series of multiplets
between 2.5 and 3.2 ppm corresponding to the
IH NMR
methylene (CHz) and bridgehead (CH) protons
of the bicyclic core.- NH Proton: A broad singlet,
typically between 1.5 and 3.0 ppm (can
exchange with D20), corresponding to the

proton on the secondary amine.

- Propyl Group: Signals expected around 11

ppm (CHs), 20 ppm (CHz), and 58-60 ppm (N-

CH3).- Pyrrolidine Rings: Signals for the core
13C NMR _

carbons would appear in the range of 35-65

ppm, with bridgehead carbons appearing at the

lower end of this range.

- Molecular lon Peak [M+H]*: Expected at m/z =
M s (ESIH) 155.15. This corresponds to the protonated
ass Spec +
P molecule and is the primary ion expected under

positive ion electrospray ionization.

Synthesis and Reaction Chemistry

The synthesis of 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole is not explicitly detailed in publicly
available literature. However, a robust synthetic strategy can be designed based on established
methodologies for the core scaffold and subsequent N-alkylation.

Proposed Synthetic Workflow

A logical and efficient two-stage approach involves first constructing the octahydropyrrolo[3,4-
c]pyrrole core, followed by selective N-propylation. A prominent method for creating the core
involves a 1,3-dipolar cycloaddition reaction.[5]
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Stage 1: Core Scaffold Synthesis
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Caption: Proposed two-stage synthesis of 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole.
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Detailed Experimental Protocol (Representative)

This protocol describes a plausible method for the synthesis. Causality: The choice of a
protected cycloaddition allows for controlled formation of the core, while the subsequent
deprotection and selective alkylation provide a clear path to the final product. Using a mild base
like potassium carbonate for the alkylation prevents undesired side reactions.

Stage 1: Synthesis of Octahydropyrrolo[3,4-c]pyrrole Scaffold

Reaction: A 1,3-dipolar cycloaddition between an N-protected maleimide and an azomethine
ylide generated in situ from the condensation of an amino acid ester (e.g., methyl
sarcosinate) and an aldehyde.[5]

Step 1: To a solution of N-benzylmaleimide (1 eq) and methyl sarcosinate (1.1 eq) in
anhydrous toluene, add paraformaldehyde (1.2 eq).

Step 2: Heat the mixture to reflux (approx. 110 °C) for 12-18 hours, monitoring by TLC for the
disappearance of starting materials.

Step 3: Cool the reaction mixture, filter any solids, and concentrate the filtrate under reduced
pressure.

Step 4: Purify the resulting crude cycloadduct (a protected octahydropyrrolo[3,4-c]pyrrole
derivative) via column chromatography (Silica gel, EtOAc/Hexanes gradient).

Step 5: Deprotect the resulting compound. For an N-benzyl group, this is typically achieved
via catalytic hydrogenation (Hz, Pd/C) in a solvent like ethanol or methanol.

Step 6: After the reaction is complete, filter the catalyst and remove the solvent to yield the
parent scaffold, octahydropyrrolo[3,4-c]pyrrole.

Stage 2: N-propylation

o Step 1: Dissolve octahydropyrrolo[3,4-c]pyrrole (1 eq) in a suitable polar aprotic solvent such
as acetonitrile or DMF.

e Step 2: Add a mild inorganic base, such as potassium carbonate (K2COs, 1.5 eq), to the
solution.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://pdfs.semanticscholar.org/11dc/af089eb3065e4cf00a024d1e6da5d367ba11.pdf?skipShowableCheck=true
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2437950?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Step 3: Add 1-bromopropane or 1-iodopropane (1.1 eq) dropwise to the stirred suspension.

o Step 4: Heat the mixture to 50-60 °C and stir for 8-12 hours, monitoring the reaction by GC-
MS or LC-MS.

o Step 5: Upon completion, cool the reaction, filter off the base, and remove the solvent in
vacuo.

o Step 6: Resuspend the residue in dichloromethane and wash with water to remove any
remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

o Step 7: Purify the final product, 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole, by vacuum
distillation or column chromatography to achieve high purity.

Reactivity and Applications
Chemical Reactivity

The reactivity of 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole is dominated by the two nitrogen
atoms.

» Basicity: Both nitrogen atoms possess lone pairs of electrons, rendering the molecule basic.
The secondary amine is generally more sterically accessible and can be readily protonated
or participate in reactions.

» Nucleophilicity: The secondary amine is a potent nucleophile, capable of reacting with a
variety of electrophiles. This allows for further functionalization, such as acylation (reaction
with acyl chlorides or anhydrides) or reductive amination.

o Coordination Chemistry: The nitrogen lone pairs can coordinate with metal ions, making the
scaffold a potential ligand for catalysis or the development of metal-based therapeutics.

Significance in Drug Discovery

The parent octahydropyrrolo[3,4-c]pyrrole scaffold is a key component in a class of novel
orexin-2 antagonists.[1] Orexin receptors are involved in regulating the sleep-wake cycle, and
antagonists are being investigated as treatments for insomnia. Derivatives of this scaffold have
been optimized for their physicochemical and pharmacokinetic properties, leading to the
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identification of clinical candidates.[1] The introduction of an N-propyl group, as in the title
compound, is a common strategy to fine-tune properties like lipophilicity and metabolic stability,
which are critical for a successful drug candidate.

Safety and Handling

Specific toxicology data for 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole is not available.
However, based on the known hazards of the parent scaffold, octahydropyrrolo[3,4-c]pyrrole,
appropriate precautions must be taken.[4]

e GHS Hazard Statements (Inferred from parent compound):

o

Harmful if swallowed.[4]

o

Causes skin irritation.[4]

[¢]

Causes serious eye irritation.[4]

[¢]

May cause respiratory irritation.[4]

e Handling Recommendations:

Work in a well-ventilated fume hood.

o

[¢]

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves
(nitrile or neoprene), and a lab coat.

[¢]

Avoid inhalation of vapors and direct contact with skin and eyes.

[e]

Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole represents a functionally important derivative of a
medicinally relevant scaffold. While detailed experimental data is sparse, its chemical
properties can be reliably predicted from its structure and the behavior of related compounds.
The synthetic pathways to access this molecule are based on well-established, high-yielding
chemical transformations. Its primary value lies in its potential as a key intermediate for the
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synthesis of complex molecules, particularly in the development of novel therapeutics targeting
the central nervous system. This guide provides the foundational knowledge necessary for
researchers to effectively synthesize, handle, and utilize this compound in their scientific
endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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